molecular formula C16H13ClFN3O B12829202 5-(4-Chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide CAS No. 885269-72-7

5-(4-Chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide

Cat. No.: B12829202
CAS No.: 885269-72-7
M. Wt: 317.74 g/mol
InChI Key: ZOIBKAPMRJHRNY-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide is a synthetic organic compound belonging to the pyrazole family. This compound is characterized by the presence of both chlorophenyl and fluorophenyl groups, which contribute to its unique chemical and physical properties. It has garnered interest in various fields, including medicinal chemistry, due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide typically involves the following steps:

  • Formation of the Pyrazole Ring: : The initial step involves the cyclization of a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound. For instance, 4-chlorophenylhydrazine can react with 4-fluorocinnamic acid under acidic or basic conditions to form the pyrazole ring.

  • Carboxamide Formation: : The resulting pyrazole intermediate is then subjected to amidation. This can be achieved by reacting the pyrazole with an appropriate isocyanate or by using coupling reagents like carbodiimides in the presence of amines.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the employment of high-throughput screening techniques to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the pyrazole ring or the aromatic substituents.

    Substitution: Nucleophilic substitution reactions can occur, especially at the halogenated aromatic rings, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Pyrazole oxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted aromatic pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-(4-Chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

Biologically, this compound has shown potential as an inhibitor of certain enzymes and receptors. It is being studied for its ability to modulate biological pathways, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It has been explored as a lead compound for the development of anti-inflammatory, analgesic, and anticancer agents.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings, due to its stable aromatic structure and functional groups.

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide involves its interaction with specific molecular targets, such

Properties

CAS No.

885269-72-7

Molecular Formula

C16H13ClFN3O

Molecular Weight

317.74 g/mol

IUPAC Name

3-(4-chlorophenyl)-5-(4-fluorophenyl)-3,4-dihydropyrazole-2-carboxamide

InChI

InChI=1S/C16H13ClFN3O/c17-12-5-1-11(2-6-12)15-9-14(20-21(15)16(19)22)10-3-7-13(18)8-4-10/h1-8,15H,9H2,(H2,19,22)

InChI Key

ZOIBKAPMRJHRNY-UHFFFAOYSA-N

Canonical SMILES

C1C(N(N=C1C2=CC=C(C=C2)F)C(=O)N)C3=CC=C(C=C3)Cl

Origin of Product

United States

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